molecular formula C14H22N4 B11780497 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine

Cat. No.: B11780497
M. Wt: 246.35 g/mol
InChI Key: DEFAGRSRFUEPFM-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine is a heterocyclic compound that features a unique structure combining a cycloheptane ring fused with a pyridazine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as amines or halides .

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine

InChI

InChI=1S/C14H22N4/c15-12-6-8-18(9-7-12)14-10-11-4-2-1-3-5-13(11)16-17-14/h10,12H,1-9,15H2

InChI Key

DEFAGRSRFUEPFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)N3CCC(CC3)N

Origin of Product

United States

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